2-(2-Imino-1,3-thiazol-3(2H)-yl)-1-(4-nitrophenyl)ethan-1-one
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Overview
Description
2-(2-imino-thiazol-3-yl)-1-(4-nitro-phenyl)-ethanone is a synthetic organic compound that features a thiazole ring, an imine group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-thiazol-3-yl)-1-(4-nitro-phenyl)-ethanone typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of a thioamide with a haloketone under basic conditions.
Introduction of the Imine Group: The imine group can be introduced by reacting the thiazole derivative with an amine under dehydrating conditions.
Attachment of the Nitro Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the imine group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated derivatives of the nitrophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Compounds with thiazole rings are often studied for their antimicrobial properties.
Enzyme Inhibitors: The compound may act as an inhibitor for certain enzymes.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays and imaging.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(2-imino-thiazol-3-yl)-1-(4-nitro-phenyl)-ethanone would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As a catalyst, it could facilitate chemical reactions by stabilizing transition states.
Comparison with Similar Compounds
Similar Compounds
2-(2-imino-thiazol-3-yl)-1-phenyl-ethanone: Lacks the nitro group, which may affect its reactivity and applications.
2-(2-imino-thiazol-3-yl)-1-(4-amino-phenyl)-ethanone: Contains an amino group instead of a nitro group, which could alter its biological activity.
Properties
CAS No. |
62284-53-1 |
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Molecular Formula |
C11H9N3O3S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2-(2-imino-1,3-thiazol-3-yl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H9N3O3S/c12-11-13(5-6-18-11)7-10(15)8-1-3-9(4-2-8)14(16)17/h1-6,12H,7H2 |
InChI Key |
ZTHZBPHYMGDORP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CSC2=N)[N+](=O)[O-] |
Origin of Product |
United States |
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